N-(5-chloro-2-methoxyphenyl)-2,5-dimethylfuran-3-carboxamide
Description
N-(5-chloro-2-methoxyphenyl)-2,5-dimethylfuran-3-carboxamide is a synthetic small molecule characterized by a furan carboxamide core substituted with methyl groups at the 2- and 5-positions, linked via an amide bond to a 5-chloro-2-methoxyphenyl moiety. Its molecular formula is C₁₅H₁₅ClNO₃, yielding a molecular weight of 292.74 g/mol. The compound’s structure combines a lipophilic furan ring with electron-donating methyl groups and a chloro-methoxy-substituted aromatic ring, a motif frequently observed in kinase inhibitors and receptor-targeting agents .
The chloro and methoxy substituents on the phenyl ring are critical for hydrophobic interactions in ATP-binding pockets of kinases, while the dimethylfuran carboxamide may enhance metabolic stability compared to simpler heterocycles .
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2,5-dimethylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3/c1-8-6-11(9(2)19-8)14(17)16-12-7-10(15)4-5-13(12)18-3/h4-7H,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBVXVAMFHKMCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=C(C=CC(=C2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2,5-dimethylfuran-3-carboxamide typically involves multiple stepsThe reaction conditions often include the use of solvents like N,N-dimethylformamide (DMF) and bases such as sodium hydride (NaH) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2,5-dimethylfuran-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form different products.
Reduction: The carboxamide group can be reduced to an amine under reducing conditions.
Substitution: The chlorinated methoxyphenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid derivatives, while reduction of the carboxamide group can yield the corresponding amine .
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-2,5-dimethylfuran-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets. For example, as a lipoxygenase inhibitor, it binds to the active site of the enzyme, preventing the formation of pro-inflammatory leukotrienes . This inhibition can lead to reduced inflammation and potential anticancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
PQ401 (1-(5-Chloro-2-methoxyphenyl)-3-(2-methylquinolin-4-yl)urea)
- Structure: Contains a urea linker instead of an amide, with a 2-methylquinoline group.
- Molecular Weight : ~357.82 g/mol.
- Activity: A kinase inhibitor targeting insulin-like growth factor 1 receptor (IGF-1R). The quinoline ring enhances π-π stacking in hydrophobic kinase domains, while the urea group participates in hydrogen bonding. However, urea derivatives often exhibit lower metabolic stability compared to carboxamides due to susceptibility to hydrolysis .
- Key Difference: The urea linker and quinoline system in PQ401 may confer broader kinase selectivity but reduced oral bioavailability compared to the furan carboxamide structure of the target compound.
N-(5-Chloro-2-methoxyphenyl)cyclopropanecarboxamide (CAS 16012-80-9)
- Structure : Features a cyclopropane carboxamide instead of a dimethylfuran ring.
- Molecular Weight : 225.67 g/mol.
- The absence of the furan heterocycle reduces oxygen-mediated hydrogen bonding capacity, which may limit target affinity compared to the dimethylfuran analog .
Tyrphostin AG1478 (N-(3-Chlorophenyl)-6,7-dimethoxyquinazolin-4-amine Hydrochloride)
- Structure : Quinazoline core with dimethoxy and chlorophenyl groups.
- Molecular Weight : ~392.26 g/mol.
- Activity : A potent EGFR inhibitor (IC₅₀ = 20 nM). The quinazoline scaffold facilitates planar binding to kinase active sites, while the 3-chlorophenyl group enhances hydrophobic interactions. Compared to the target compound, AG1478’s quinazoline system likely offers higher potency but may suffer from greater off-target effects due to broader kinase recognition .
GW441756 (1,3-Dihydro-3-[(1-methyl-1H-indol-3-yl)methylene]-2H-pyrrolo[3,2-b]pyridin-2-one Hydrochloride)
- Structure : Indole-pyrrolopyridine hybrid with a methylene linker.
- Molecular Weight : ~341.80 g/mol.
- Activity: Targets tropomyosin receptor kinase A (TrkA), a neurotrophin receptor. The indole and pyrrolopyridine groups enable dual-mode binding, but the rigid structure may limit solubility.
Structural and Functional Comparison Table
| Compound | Core Structure | Molecular Weight (g/mol) | Key Functional Groups | Potential Target |
|---|---|---|---|---|
| N-(5-chloro-2-methoxyphenyl)-2,5-dimethylfuran-3-carboxamide | Dimethylfuran carboxamide | 292.74 | 2,5-Dimethylfuran, chloro, methoxy | Kinases (e.g., EGFR, IGF-1R) |
| PQ401 | Quinoline-urea | 357.82 | Quinoline, urea, chloro, methoxy | IGF-1R |
| N-(5-chloro-2-methoxyphenyl)cyclopropanecarboxamide | Cyclopropane carboxamide | 225.67 | Cyclopropane, chloro, methoxy | Undocumented |
| Tyrphostin AG1478 | Quinazoline | 392.26 | Quinazoline, chloro, dimethoxy | EGFR |
| GW441756 | Indole-pyrrolopyridine | 341.80 | Indole, pyrrolopyridine | TrkA |
Key Research Findings and Implications
Linker Chemistry : Amide-based linkers (as in the target compound) generally exhibit superior metabolic stability compared to urea-linked analogs like PQ401, which are prone to enzymatic degradation .
Heterocyclic Influence: Furan rings (target compound) balance lipophilicity and hydrogen-bonding capacity, whereas quinoline (PQ401) and quinazoline (AG1478) systems prioritize target affinity at the expense of solubility .
Substituent Effects : The 5-chloro-2-methoxyphenyl group is conserved across multiple kinase inhibitors, suggesting its role in hydrophobic pocket binding. Modifications to the carboxamide-linked heterocycle (e.g., furan vs. cyclopropane) allow tuning of selectivity and pharmacokinetics .
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2,5-dimethylfuran-3-carboxamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the chloro and methoxy groups on the phenyl ring, combined with the furan moiety, suggests a diverse range of interactions with biological targets. This article reviews the biological activity of this compound, focusing on its potential anticancer and antimicrobial properties, as well as its mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C13H12ClNO2, with a molecular weight of approximately 249.69 g/mol. The compound features a furan ring that is known for its reactivity and ability to participate in various chemical reactions, making it a candidate for biological activity exploration.
Biological Activity Overview
Preliminary studies indicate that this compound may exhibit antimicrobial and anticancer properties. However, comprehensive research is still needed to fully elucidate its mechanisms of action.
Anticancer Activity
Research has highlighted the potential of similar compounds in targeting cancer cells. For instance, studies on benzamide derivatives have shown significant cytotoxic effects against MCF-7 breast cancer cells. The IC50 values for these derivatives ranged from 0.27 mM to 0.31 mM, demonstrating promising anticancer activity compared to traditional treatments . Given the structural similarities, it is plausible that this compound may exhibit comparable effects.
Antimicrobial Activity
The presence of halogen atoms and electron-donating groups in aromatic compounds often enhances their antimicrobial properties. Compounds with similar structures have been reported to show significant activity against various bacterial strains. Further studies are necessary to assess the specific antimicrobial efficacy of this compound.
The exact mechanisms through which this compound exerts its biological effects remain largely unexplored. However, potential mechanisms could include:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in cancer cell proliferation or bacterial metabolism.
- Receptor Binding : Structural features suggest possible interactions with cellular receptors that mediate signaling pathways related to cell growth and survival.
Comparative Analysis with Related Compounds
A comparison of this compound with structurally similar compounds reveals variations in biological activity based on substituents:
| Compound Name | Structural Features | Notable Properties |
|---|---|---|
| N-(3-chlorophenyl)-2,5-dimethylfuran-3-carboxamide | Contains a chlorophenyl group | Potential antimicrobial and anticancer properties |
| N-(4-chlorophenyl)-2,5-dimethylfuran-3-carboxamide | Contains a para-chlorophenyl group | Variation in electronic properties affecting reactivity |
This table illustrates how modifications in substituents can influence the biological behavior of compounds while maintaining a core structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
